molecular formula C6H7NO4 B3287499 Ethyl 4-hydroxyisoxazole-3-carboxylate CAS No. 84691-16-7

Ethyl 4-hydroxyisoxazole-3-carboxylate

Cat. No. B3287499
CAS RN: 84691-16-7
M. Wt: 157.12 g/mol
InChI Key: MVLFZSOUJWRVJN-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxyisoxazole-3-carboxylate is a chemical compound with the molecular formula C6H7NO4 . It is categorized under intermediates . The CAS Number for this compound is 84691-16-7 .


Chemical Reactions Analysis

Isoxazole derivatives can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .

properties

IUPAC Name

ethyl 4-hydroxy-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-2-10-6(9)5-4(8)3-11-7-5/h3,8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLFZSOUJWRVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxyisoxazole-3-carboxylate

Synthesis routes and methods

Procedure details

144 g of urea were added to 1 liter of a dimethylformamide solution containing 72 g of ethyl 4-bromo-2-hydroxyimino-3-oxobutyrate. The reaction solution was heated for 15 minutes at 100° C. and then cooled, after which water was added to the reaction solution, and the mixture was extracted with ethyl acetate. The extract was washed with dilute aqueous hydrochloric acid and with a saturated aqueous solution of sodium chloride, in that order, after which it was dried over anhydrous sodium sulfate. The solvent was then removed by distillation under reduced pressure, and a 1:1 by volume mixture of ethyl acetate and hexane was added to the residue, to remove insoluble materials. The solution thus obtained was purified by silica gel chromatography, eluted with a 1:4 by volume mixture of ethyl acetate and hexane, to give 19 g of the title compound, melting at 59°-60° C. (after recrystallization from a mixture of ethyl acetate and hexane).
Name
Quantity
144 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Name
ethyl 4-bromo-2-hydroxyimino-3-oxobutyrate
Quantity
72 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-hydroxyisoxazole-3-carboxylate
Reactant of Route 2
Ethyl 4-hydroxyisoxazole-3-carboxylate
Reactant of Route 3
Ethyl 4-hydroxyisoxazole-3-carboxylate
Reactant of Route 4
Ethyl 4-hydroxyisoxazole-3-carboxylate
Reactant of Route 5
Ethyl 4-hydroxyisoxazole-3-carboxylate
Reactant of Route 6
Ethyl 4-hydroxyisoxazole-3-carboxylate

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